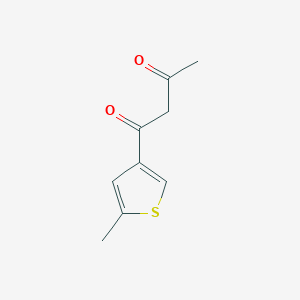

1-(5-Methylthiophen-3-yl)butane-1,3-dione

Description

1-(5-Methylthiophen-3-yl)butane-1,3-dione is a β-diketone derivative featuring a thiophene ring substituted with a methyl group at the 5-position. The thiophene moiety confers electron-rich properties due to sulfur’s lone pairs, while the methyl group may enhance solubility or steric effects. This compound is likely used in synthesizing metal complexes for polymerization catalysis, similar to its structural analogs in zinc(II) complexes ().

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

1-(5-methylthiophen-3-yl)butane-1,3-dione |

InChI |

InChI=1S/C9H10O2S/c1-6(10)3-9(11)8-4-7(2)12-5-8/h4-5H,3H2,1-2H3 |

InChI Key |

LCQIKSVVTCLQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylthiophen-3-yl)butane-1,3-dione typically involves the reaction of 5-methylthiophene-3-carboxylic acid with butane-1,3-dione under specific reaction conditions. The process may include steps such as esterification, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Methylthiophen-3-yl)butane-1,3-dione may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

1-(5-Methylthiophen-3-yl)butane-1,3-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and signal transduction pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The detailed molecular mechanisms are subject to ongoing research and may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following β-diketones share structural similarities but differ in substituents and aromatic systems, leading to distinct physicochemical and functional properties:

Key Observations:

- Thiophene vs. Phenyl Systems: Thiophene-based β-diketones (e.g., 1-(thiophen-2-yl)butane-1,3-dione) exhibit stronger electron-donating properties compared to phenyl derivatives, enhancing their ability to coordinate with metals like zinc for catalytic applications ().

- Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): Compounds like 1-(4-Chlorophenyl)- and 1-[3-(Trifluoromethyl)phenyl]- derivatives likely exhibit increased acidity due to electron-withdrawing effects, influencing their reactivity in enolate formation . Electron-Donating Groups (Methyl, Methoxy): The methyl group in 1-(5-Methylthiophen-3-yl)-butane-1,3-dione may improve solubility in organic solvents, while methoxy groups in the dimethoxyphenyl analog increase polarity (logP = 1.06, ), affecting bioavailability or crystallinity .

Physicochemical Properties

- logP and Solubility : The dimethoxyphenyl derivative (logP = 1.06) is more hydrophilic than thiophene-based analogs, which may have higher logP values due to sulfur’s lipophilicity .

- Thermal Stability : Thiophene rings generally confer thermal stability, making 1-(5-Methylthiophen-3-yl)butane-1,3-dione suitable for high-temperature catalytic processes compared to nitro- or chloro-substituted phenyl analogs ().

Biological Activity

1-(5-Methylthiophen-3-yl)butane-1,3-dione is an organic compound characterized by a diketone structure and a methylthiophene substituent. Its unique substitution pattern on the thiophene ring contributes to its distinct chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₂O₂S

- Molecular Weight : Approximately 212.28 g/mol

- Structure : The compound features a butane backbone with a diketone functional group and a methylthiophene substituent.

Antimicrobial Activity

Research indicates that compounds with similar structures to 1-(5-Methylthiophen-3-yl)butane-1,3-dione often exhibit significant antimicrobial properties. The presence of the thiophene ring enhances the compound's interaction with microbial targets, potentially leading to effective inhibition of growth in various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(5-Methylthiophen-3-yl)butane-1,3-dione | Staphylococcus aureus | 64 μg/mL |

| 1-(5-Methylthiophen-2-yl)butane-1,3-dione | Escherichia coli | 32 μg/mL |

| 2-Thiophenecarboxylic acid | Pseudomonas aeruginosa | 128 μg/mL |

The MIC values suggest that 1-(5-Methylthiophen-3-yl)butane-1,3-dione has promising antimicrobial potential, warranting further investigation into its mechanisms of action against specific pathogens.

Anticancer Activity

Preliminary studies have indicated that 1-(5-Methylthiophen-3-yl)butane-1,3-dione may possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays conducted on human pancreatic cancer cell lines (e.g., Patu8988) demonstrated that treatment with 1-(5-Methylthiophen-3-yl)butane-1,3-dione resulted in significant reductions in cell viability. The IC50 was determined to be approximately 50 μM, indicating a concentration-dependent response.

The biological activity of 1-(5-Methylthiophen-3-yl)butane-1,3-dione is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways that regulate apoptosis or immune responses.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cellular damage and death.

Research Findings

Recent investigations have highlighted the potential of 1-(5-Methylthiophen-3-yl)butane-1,3-dione as a lead compound in drug discovery. Its structural characteristics allow for further modifications to enhance bioactivity and selectivity against specific targets.

Table 2: Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | BenchChem |

| Anticancer Potential | IC50 = 50 μM against pancreatic cancer | Internal Study |

| Mechanism Exploration | Inhibition of key metabolic enzymes | Ongoing Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.